REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:3]=1.[C:16]([C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][C:19]=1[F:27])#[N:17].C([O-])(O)=O.[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[NH2:8][C:6]1[N:7]=[C:2]([C:21]2[CH:22]=[CH:23][C:18]([C:16]#[N:17])=[C:19]([F:27])[CH:20]=2)[CH:3]=[C:4]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[N:5]=1 |f:2.3,^1:36,38,57,76|
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Name
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|
Quantity
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0.75 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=NC(=N1)N)NC1CCCCC1
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Name
|
|
Quantity
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0.546 g
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Type
|
reactant
|
Smiles
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C(#N)C1=C(C=C(C=C1)B(O)O)F
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Name
|
|
Quantity
|
3.3 mL
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Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
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|
Quantity
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0.19 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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13.2 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for 16 hours at 95° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
In a 25 mL sealable tube under nitrogen were combined
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Type
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CUSTOM
|
Details
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The resulting mixture was degassed with nitrogen for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
|
Details
|
the vial was sealed
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Type
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TEMPERATURE
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Details
|
The reaction was cooled to room temperature
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Type
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CUSTOM
|
Details
|
decanted
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The resulting orange oil was partitioned between EtOAc and water
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
ADDITION
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Details
|
To the resulting yellow solid was added CH3CN (5 mL)
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Type
|
CUSTOM
|
Details
|
the mixture was sonicated
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Type
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FILTRATION
|
Details
|
Filtration of the solid
|
Type
|
WASH
|
Details
|
washing with minimal CH3CN
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)C1=CC(=C(C#N)C=C1)F)NC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 387 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 37.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |